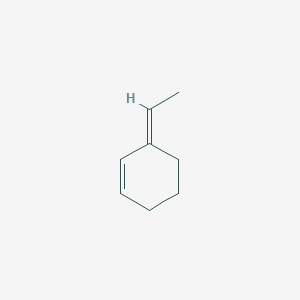
Dibenzyl(diethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl(diethyl)stannane is a chemical compound that belongs to the organotin family. It is a white or yellowish powder that is soluble in organic solvents such as chloroform, benzene, and ether. This compound has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of dibenzyl(diethyl)stannane is not fully understood. However, it is believed that this compound acts as a Lewis acid and can coordinate with other molecules. This coordination can lead to changes in the structure and properties of the molecules, which can result in various biological effects.
Biochemical and Physiological Effects:
Dibenzyl(diethyl)stannane has been shown to have various biochemical and physiological effects. It has been shown to have antitumor activity, antimicrobial activity, and antifungal activity. This compound has also been shown to have immunosuppressive effects and can inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using dibenzyl(diethyl)stannane in lab experiments is its unique properties. This compound can be used as a reagent, a catalyst, and a precursor for the synthesis of other organotin compounds. However, one of the limitations of using this compound is its toxicity. Dibenzyl(diethyl)stannane is a toxic compound and can be harmful if not handled properly.
Direcciones Futuras
There are many future directions for the use of dibenzyl(diethyl)stannane in scientific research. One possible direction is the development of new drugs based on the unique properties of this compound. Another direction is the synthesis of new organotin compounds that can be used in various applications. Additionally, more research is needed to fully understand the mechanism of action of dibenzyl(diethyl)stannane and its effects on biological systems.
Conclusion:
In conclusion, dibenzyl(diethyl)stannane is a unique compound that has been widely used in scientific research. Its properties make it a useful reagent, catalyst, and precursor for the synthesis of other organotin compounds. However, its toxicity must be taken into consideration when handling this compound. There are many future directions for the use of dibenzyl(diethyl)stannane in scientific research, including the development of new drugs and the synthesis of new organotin compounds.
Métodos De Síntesis
The synthesis of dibenzyl(diethyl)stannane is a complex process that involves the reaction of diethylstannane with benzyl chloride in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere and at a temperature of around 100°C. The yield of the reaction is dependent on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
Dibenzyl(diethyl)stannane has been used in various scientific research applications. It has been used as a reagent in organic synthesis reactions, as a catalyst in polymerization reactions, and as a precursor for the synthesis of other organotin compounds. This compound has also been used in the development of new drugs due to its unique properties.
Propiedades
Número CAS |
19127-46-9 |
|---|---|
Fórmula molecular |
C11H14O4 |
Peso molecular |
359.1 g/mol |
Nombre IUPAC |
dibenzyl(diethyl)stannane |
InChI |
InChI=1S/2C7H7.2C2H5.Sn/c2*1-7-5-3-2-4-6-7;2*1-2;/h2*2-6H,1H2;2*1H2,2H3; |
Clave InChI |
IBNWNJFMDJQOAO-UHFFFAOYSA-N |
SMILES |
CC[Sn](CC)(CC1=CC=CC=C1)CC2=CC=CC=C2 |
SMILES canónico |
CC[Sn](CC)(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Sinónimos |
Dibenzyldiethylstannane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)


![2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B231700.png)

![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)







